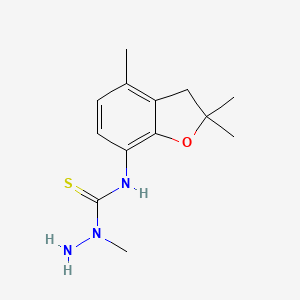

1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, etc.) and its role or function if it’s known.

Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create it. This can involve a variety of chemical reactions, and the specifics can vary widely depending on the compound.Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or changes that occur under different conditions (such as changes in temperature or pH).Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Scientific Research Applications

Synthesis and Biological Activity

- Thiourea derivatives, including those related to benzofuran, have been synthesized for potential use as biological agents. These derivatives exhibit antimicrobial and analgesic activities, indicating their relevance in medicinal chemistry (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Rearrangement and Synthesis Processes

- Research on S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides reveals complex chemical behavior, including unexpected rearrangements leading to various derivatives. These studies are significant for understanding the chemical properties and potential applications of thiourea derivatives (J. Váňa, M. Sedlák, Z. Padělková, & J. Hanusek, 2012).

Cytotoxicity Studies

- Thiourea compounds have been studied for their in vitro cytotoxicity, showing potential as anticancer agents. These studies highlight the importance of thiourea derivatives in drug research, particularly in the development of new anticancer drugs (Ruswanto, A. M. Miftah, D. H. Tjahjono, & Siswandono, 2015).

Chemical Reactions and Transformations

- Studies on the reactions of brominated benzolactone/lactam with thiourea derivatives reveal important insights into potential synthetic routes and chemical transformations, broadening the scope of organic synthesis involving thiourea compounds (Richard Kammel, Denisa Tarabová, Z. Růžičková, & J. Hanusek, 2015).

Chiral Solvating Agents and NMR Spectroscopy

- Thiourea derivatives have been utilized as chiral solvating agents in NMR spectroscopy for enantiodiscrimination of amino acids. This application is crucial in analytical chemistry, particularly in the study of chiral compounds (Alessandra Recchimurzo, Cosimo Micheletti, G. Uccello-Barretta, & F. Balzano, 2020).

Quinazolin-Thiourea Synthesis

- The synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas demonstrates the versatility of thiourea compounds in creating structurally diverse molecules, which could have implications in pharmaceutical research (Walid Fathalla, M. Čajan, J. Marek, & P. Pazdera, 2001).

Safety And Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, etc.

Future Directions

This could involve potential future research directions, such as further studies to better understand the compound’s properties or potential applications.

I hope this general information is helpful. For specific information on “1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field.

properties

IUPAC Name |

1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-8-5-6-10(15-12(18)16(4)14)11-9(8)7-13(2,3)17-11/h5-6H,7,14H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXSMOXZXOUMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=S)N(C)N)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)

![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)